molecular formula C10H12O B2945715 (2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one CAS No. 2413864-36-3

(2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one

Cat. No.: B2945715
CAS No.: 2413864-36-3
M. Wt: 148.205
InChI Key: NDZKBCKGQBZZFM-VUMZSGCYSA-N
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Description

(2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one is a high-value, stereochemically defined synthetic intermediate based on the tricyclodecane (TCD) scaffold. This structure is a versatile building block in organic synthesis, particularly for constructing complex, polycyclic frameworks found in natural products and pharmaceuticals . The defined (2S,6R) stereochemistry is critical for studies in asymmetric synthesis and for producing enantiomerically pure target molecules. The TCD core is a privileged structure in fragrance chemistry, known for contributing valuable and long-lasting olfactory properties . Derivatives of the TCD scaffold, such as aldehydes and esters, are extensively used as perfuming agents due to their intensive, high-quality fragrances and excellent adherence . The 8-ene-3-one functional groups present in this molecule offer versatile handles for further chemical manipulation, including hydrogenation , hydroformylation, and other carbonyl-based reactions, making it a pivotal precursor for developing novel scent molecules and other functional materials. This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(2S,6R)-tricyclo[5.2.1.02,6]dec-8-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-8,10H,3-5H2/t6?,7?,8-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZKBCKGQBZZFM-VUMZSGCYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1C3CC2C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H]2[C@H]1C3CC2C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core. This is followed by various functional group transformations to introduce the ketone and alkene functionalities. The reaction conditions often require precise temperature control and the use of catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkene or ketone positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The table below compares key structural and functional differences between (2S,6R)-Tricyclo[5.2.1.0²,⁶]decane-8-ene-3-one and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
(2S,6R)-Tricyclo[5.2.1.0²,⁶]decane-8-ene-3-one (Target) Not listed C₁₀H₁₂O 148.20 Ketone, alkene Stereospecific configuration impacts reactivity and NMR shifts.
(1β,2β,6β,7β)-Tricyclo[5.2.1.0²,⁶]deca-8-ene-3-one 151717-06-5 C₁₀H₁₂O 148.20 Ketone, alkene Stereoisomer of the target; likely distinct NMR and chiral properties .
Tricyclo[5.2.1.0²,⁶]decan-8-one 13380-94-4 C₁₀H₁₄O 150.22 Ketone, saturated Lacks the 8-ene double bond; ¹H/¹³C NMR data available .
Tricyclo[5.2.1.0²,⁶]deca-3,8-diene 77-73-6 C₁₀H₁₂ 132.20 Two alkenes Higher volatility (BP: 170°C; FP: 26°C); used in polymer synthesis .
endo-Tetrahydrodicyclopentadiene 2825-83-4 C₁₀H₁₆ 136.23 Saturated hydrocarbon Fully hydrogenated; industrial intermediate .
Tricyclo[5.2.1.0²,⁶]dec-4-en-8-yl acetate 2500-83-6 C₁₂H₁₆O₂ (assumed) ~192.25 (calculated) Ester, alkene Functionalized with an acetyloxy group; applications in polymer chemistry .

Stereochemical Considerations

The (2S,6R) configuration of the target compound distinguishes it from stereoisomers like (1β,2β,6β,7β)-Tricyclo[5.2.1.0²,⁶]deca-8-ene-3-one. Stereochemical variations alter dipole moments, solubility, and biological activity. For example, the spatial arrangement of substituents in the tricyclic framework could lead to differences in intermolecular interactions, as evidenced by distinct NMR chemical shifts in analogous compounds .

Physical and Chemical Properties

  • Ketone vs. Hydrocarbon Reactivity : The target’s ketone group enables nucleophilic additions (e.g., Grignard reactions), while saturated analogues like endo-Tetrahydrodicyclopentadiene (C₁₀H₁₆) undergo halogenation or oxidation .
  • Impact of Double Bonds : The 8-ene moiety in the target compound reduces molecular symmetry compared to saturated Tricyclo[5.2.1.0²,⁶]decan-8-one (C₁₀H₁₄O), affecting boiling/melting points and spectral profiles .
  • Volatility: Tricyclo[5.2.1.0²,⁶]deca-3,8-diene (C₁₀H₁₂) exhibits higher volatility (BP: 170°C) due to lower molecular weight and nonpolar structure .

Biological Activity

(2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one is a complex organic compound characterized by its unique tricyclic structure, which includes a deca-8-ene backbone with a ketone functional group at the 3-position. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H16OC_{10}H_{16}O. The stereochemistry indicated by the (2S,6R) notation suggests specific spatial arrangements of substituents that can significantly influence the compound's chemical behavior and interactions in biological systems.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial properties. For instance:

  • Inhibition of Bacteria : Studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Properties : The compound has demonstrated activity against fungi like Candida albicans, suggesting its potential as a natural alternative to conventional antibiotics and antifungals.

Cytotoxicity and Anticancer Potential

Preliminary assessments using computational models have predicted cytotoxic effects on various tumor cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through interaction with specific metabolic pathways.
  • Research Findings : In vitro studies have shown that derivatives of tricyclic compounds can inhibit cancer cell proliferation, indicating potential therapeutic applications in oncology.

Enzyme Inhibition

The compound may interact with enzymes involved in metabolic pathways:

  • Potential Therapeutic Applications : These interactions could lead to new treatments for metabolic disorders, emphasizing the importance of further investigation into enzyme-targeted therapies.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityEffective against Staphylococcus aureus and Candida albicans.
CytotoxicityInduced apoptosis in tumor cell lines; potential anticancer agent.
Enzyme InteractionPossible inhibition of key metabolic enzymes; therapeutic implications for metabolic disorders.

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